molecular formula C16H24BNO4S B1341739 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine CAS No. 928657-21-0

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine

Cat. No.: B1341739
CAS No.: 928657-21-0
M. Wt: 337.2 g/mol
InChI Key: CGWAPBFNKZWFBE-UHFFFAOYSA-N
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Description

The compound 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine (CAS: 928657-21-0) is a boronate ester-functionalized sulfonamide with the molecular formula C₁₆H₂₄BNO₄S and a molecular weight of 337.24 g/mol . Its structure features a pyrrolidine ring linked via a sulfonyl group to a phenyl ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s role as a key intermediate in forming carbon-carbon bonds . It is commercially available with ≥97% purity and is typically stored at room temperature .

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-7-9-14(10-8-13)23(19,20)18-11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWAPBFNKZWFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590410
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928657-21-0
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine typically involves the following steps:

    Formation of the Boronate Ester Group: This step involves the reaction of a phenylboronic acid derivative with a dioxaborolane reagent under mild conditions.

    Introduction of the Sulfonyl Group: The phenylboronic acid derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate compound with a suitable amine to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The boronate ester group can undergo Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The sulfonyl group can act as an electrophile in substitution reactions, while the pyrrolidine ring provides structural stability and rigidity.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights critical structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Purity (%) Key Applications/Properties References
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine
(928657-21-0)
C₁₆H₂₄BNO₄S 337.24 Sulfonyl group on phenyl ring 97–98 Cross-coupling reactions; drug synthesis
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine
(852227-90-8)
C₁₆H₂₄BNO₂ 273.18 No sulfonyl group (direct pyrrolidine linkage) 97 Intermediate in organoboron chemistry
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine
(884507-39-5)
C₁₇H₂₆BNO₂ 287.20 Benzyl linkage (vs. sulfonyl) 97 Suzuki couplings; lipophilic analogs
1-((2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine
(2828440-14-6)
C₁₇H₂₆BNO₄S 351.27 Methyl substitution on phenyl ring N/A Steric modulation in catalysis
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
(942919-24-6)
C₁₉H₂₁BN₂O₄S 384.26 Pyrrolo-pyridine heterocycle N/A Targeted drug design; extended π-system

Reactivity in Cross-Coupling Reactions

  • However, steric hindrance from the sulfonyl-pyrrolidine moiety may reduce reactivity compared to simpler arylboronates .
  • Analog (852227-90-8): The absence of a sulfonyl group simplifies the structure, improving reaction rates in couplings but limiting functional group compatibility in drug design .
  • Benzyl-Substituted Analog (884507-39-5): The benzyl linkage increases lipophilicity (logP ~3.5 estimated), making it suitable for membrane-permeable prodrugs .

Biological Activity

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C16H22BNO4S
  • Molecular Weight : 335.25 g/mol
  • CAS Number : 852227-90-8

The presence of the boron moiety (tetramethyl-1,3,2-dioxaborolan) is significant as boron-containing compounds have been shown to exhibit various biological activities.

  • Inhibition of Kinases : The sulfonylpyrrolidine moiety may interact with kinase enzymes, which are critical in various signaling pathways. Inhibitors targeting kinases have been extensively studied for their role in cancer therapy and other diseases .
  • Neuroprotective Effects : Recent studies indicate that similar compounds can inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in neuroinflammation and neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .
  • Antiviral Activity : Compounds with similar structures have been evaluated for their antiviral properties against various viruses, including those responsible for respiratory infections. The mechanism often involves modulation of host cell pathways to enhance antiviral responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Kinase InhibitionSignificant inhibition of GSK-3β
Antiviral ActivityModulates host antiviral responses
NeuroprotectionProtects neuronal cells from apoptosis
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: GSK-3β Inhibition

In a study exploring novel GSK-3β inhibitors, derivatives of pyrrolidine were synthesized and evaluated for their inhibitory effects. The results indicated that modifications to the pyrrolidine structure significantly enhanced potency against GSK-3β, suggesting that similar modifications in this compound could yield potent inhibitors .

Case Study 2: Antiviral Properties

A series of boron-containing compounds were tested for antiviral activity against influenza viruses. Results showed that certain derivatives exhibited significant inhibition of viral replication in vitro. This highlights the potential of this compound as a candidate for further antiviral research .

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